molecular formula C11H17NS B1467976 (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine CAS No. 1344349-17-2

(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine

Cat. No. B1467976
CAS RN: 1344349-17-2
M. Wt: 195.33 g/mol
InChI Key: OQNLLDQSPBZQEY-UHFFFAOYSA-N
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Description

“(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine” is a chemical compound with the CAS Number: 75180-54-0 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 181.3 . The InChI code for this compound is 1S/C10H15NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

1. Coordination Behavior in Metal Complexes

The compound shows promise in coordination chemistry, particularly in creating metal complexes. For instance, Bettencourt-Dias et al. (2010) synthesized a ligand similar to the compound , exhibiting unique coordination behavior with copper(II) ions. This research indicates potential applications in the field of inorganic chemistry and materials science (Bettencourt-Dias, Scott, & Hugdal, 2010).

2. Application in Sensing Metal Ions

A related compound demonstrated potential as a chemosensor for metal ions. Pedras et al. (2007) explored the fluorescence and MALDI-TOF-MS applications of azomethine-thiophene pincer ligands, indicating its use in detecting and analyzing metal ions, which could have implications in environmental monitoring and analytical chemistry (Pedras et al., 2007).

3. Synthesis of Biological Compounds

Safonov, Panasenko, and Knysh (2017) discussed the synthesis and structural confirmation of salts related to the thiophene compound, highlighting its role in developing new biological compounds. This points to its relevance in pharmaceutical research and drug development (Safonov, Panasenko, & Knysh, 2017).

4. In vitro Cytotoxicity in Cancer Cell Lines

A study by Naveen et al. (2017) revealed the in vitro cytotoxicity of copper(II) complexes containing a similar thiophene compound against breast and cervical cancer cell lines. This research suggests the compound's potential in developing new cancer treatments (Naveen, Jain, Kalaivani, Shankar, Dallemer, & Prabhakaran, 2017).

5. Synthesis and Antibacterial Activity

Vedavathi et al. (2017) synthesized urea and thiourea derivatives of a similar compound, demonstrating significant antibacterial and antifungal activities. This finding suggests potential applications in developing new antimicrobial agents (Vedavathi, Sudhamani, & Raju, 2017).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[1-(thiophen-2-ylmethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c12-9-11(5-1-2-6-11)8-10-4-3-7-13-10/h3-4,7H,1-2,5-6,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNLLDQSPBZQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine
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Reactant of Route 6
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